N-(3-acetylphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodiazole ring, which is known for its diverse biological activities, and an acetamide group, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling Reaction: The final step involves coupling the benzodiazole derivative with the acetamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is likely to involve interactions with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through a combination of its structural features and chemical reactivity.
Comparison with Similar Compounds
N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
- 3-(1-ADAMANTYL)-N’-[(E)-1-(1-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE : This compound also features a complex heterocyclic structure and is used in early discovery research.
- Other Benzodiazole Derivatives : These compounds share the benzodiazole ring and may exhibit similar biological activities but differ in their substituents and overall structure.
The uniqueness of N-(3-ACETYLPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-15-7-8-16-17(10-15)22-19(21-16)26-11-18(24)20-14-6-4-5-13(9-14)12(2)23/h4-10H,3,11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
LSSJMCCEYXUBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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